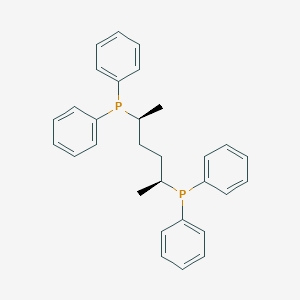
(2S,5S)-Hexane-2,5-diylbis(diphenylphosphine)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,5S)-Hexane-2,5-diylbis(diphenylphosphine) is a chiral diphosphine ligand commonly used in asymmetric synthesis and catalysis. This compound is known for its ability to form stable complexes with transition metals, which are crucial in various catalytic processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-Hexane-2,5-diylbis(diphenylphosphine) typically involves the reaction of (2S,5S)-hexane-2,5-diol with chlorodiphenylphosphine in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphine groups. The general reaction scheme is as follows:
(2S,5S)−Hexane-2,5-diol+2Chlorodiphenylphosphine→(2S,5S)−Hexane-2,5-diylbis(diphenylphosphine)+2Hydrochloric acid
Industrial Production Methods
In an industrial setting, the production of (2S,5S)-Hexane-2,5-diylbis(diphenylphosphine) follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions
(2S,5S)-Hexane-2,5-diylbis(diphenylphosphine) undergoes various types of reactions, including:
Complexation: Forms stable complexes with transition metals such as palladium, platinum, and rhodium.
Oxidation: Can be oxidized to form phosphine oxides.
Substitution: The diphenylphosphine groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Complexation: Typically involves the use of metal salts such as palladium(II) chloride or rhodium(III) chloride in solvents like dichloromethane or toluene.
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Complexation: Metal-phosphine complexes.
Oxidation: Phosphine oxides.
Substitution: Substituted phosphine derivatives.
科学研究应用
(2S,5S)-Hexane-2,5-diylbis(diphenylphosphine) is widely used in scientific research, particularly in the fields of:
Chemistry: As a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: In the study of enzyme mimetics and biomimetic catalysis.
Industry: Used in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of (2S,5S)-Hexane-2,5-diylbis(diphenylphosphine) involves its ability to coordinate with transition metals, forming stable complexes that can catalyze various chemical reactions. The chiral nature of the ligand allows for the induction of chirality in the products, making it valuable in asymmetric synthesis. The molecular targets include metal centers in catalytic cycles, where the ligand facilitates the formation and stabilization of reactive intermediates.
相似化合物的比较
Similar Compounds
(R,R)-1,2-Bis(diphenylphosphino)ethane: Another chiral diphosphine ligand used in asymmetric catalysis.
(S,S)-1,2-Bis(diphenylphosphino)cyclohexane: Known for its high enantioselectivity in catalytic reactions.
(R,R)-1,2-Bis(diphenylphosphino)propane: Used in various catalytic processes, similar to (2S,5S)-Hexane-2,5-diylbis(diphenylphosphine).
Uniqueness
(2S,5S)-Hexane-2,5-diylbis(diphenylphosphine) is unique due to its specific chiral configuration and the ability to form highly stable metal complexes. This stability and chiral induction make it particularly valuable in asymmetric synthesis, where precise control over the stereochemistry of the products is essential.
属性
IUPAC Name |
[(2S,5S)-5-diphenylphosphanylhexan-2-yl]-diphenylphosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32P2/c1-25(31(27-15-7-3-8-16-27)28-17-9-4-10-18-28)23-24-26(2)32(29-19-11-5-12-20-29)30-21-13-6-14-22-30/h3-22,25-26H,23-24H2,1-2H3/t25-,26-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXNCYRUWZPRJX-UIOOFZCWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C)P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC[C@H](C)P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-hexyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B8193382.png)
![4-(2-(tert-Butyl)-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-imidazol-4-yl)pyridine](/img/structure/B8193384.png)
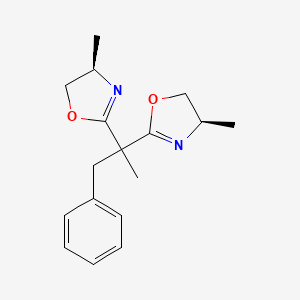
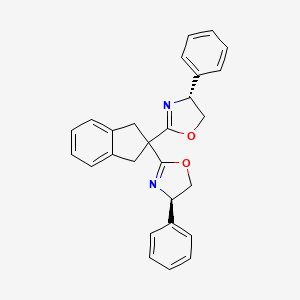
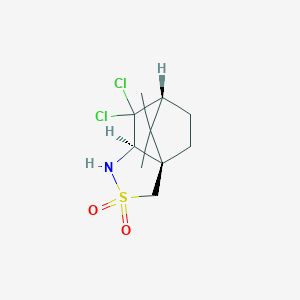
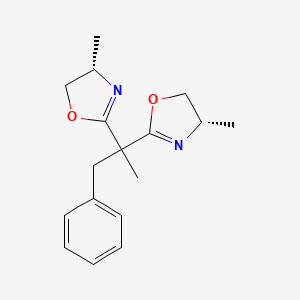
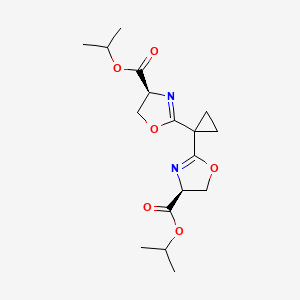
![(3AR,8aS)-2-([2,2'-bipyridin]-6-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B8193446.png)
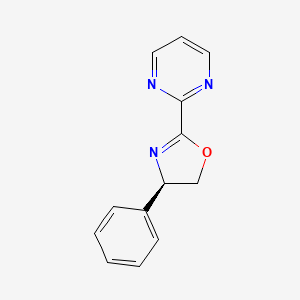
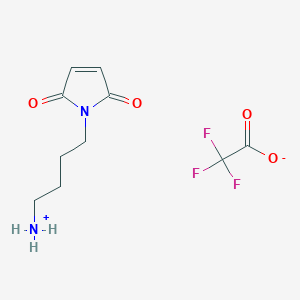
![(R)-2-([2,2'-Bipyridin]-6-yl)-4-isopropyl-4,5-dihydrooxazole](/img/structure/B8193475.png)
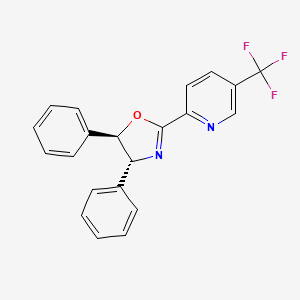
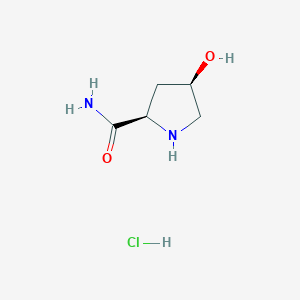
![1-Bromo-4-chlorodibenzo[b,d]furan](/img/structure/B8193489.png)
